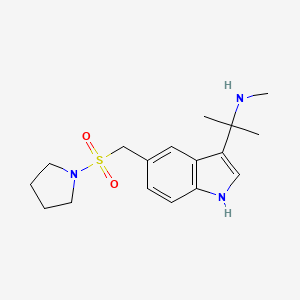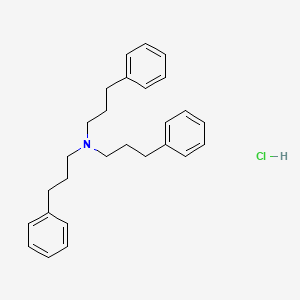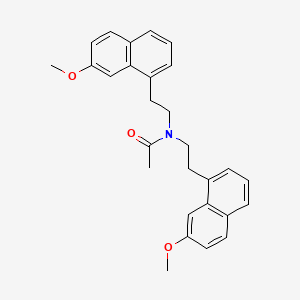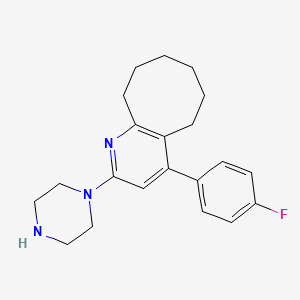
Iloperidone Impurity 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iloperidone Impurity 3 is a chemical compound that is structurally related to Iloperidone, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. This impurity is often encountered during the synthesis and production of Iloperidone and is important for quality control and safety assessments in pharmaceutical manufacturing .
Aplicaciones Científicas De Investigación
Iloperidone Impurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Iloperidone.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of Iloperidone.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Iloperidone Impurity 3 involves multiple synthetic steps, typically starting from commercially available raw materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The use of advanced techniques like Ultra Performance Liquid Chromatography (UPLC) ensures the efficient separation and purification of the impurity from the main product and other by-products .
Análisis De Reacciones Químicas
Types of Reactions: Iloperidone Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mecanismo De Acción
The exact mechanism of action of Iloperidone Impurity 3 is not fully elucidated. it is believed to interact with similar molecular targets as Iloperidone, including dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions may influence the pharmacological profile of Iloperidone and contribute to its therapeutic and side effects .
Comparación Con Compuestos Similares
- Iloperidone Impurity 2
- Iloperidone Impurity 4
- Iloperidone Impurity 5
- Iloperidone Impurity 6
Comparison: Iloperidone Impurity 3 is unique in its specific structural modifications, which may result in different chemical and biological properties compared to other impurities. For instance, while Iloperidone Impurity 2 may have a different substitution pattern, Iloperidone Impurity 4 might exhibit variations in its functional groups. These differences can affect their reactivity, stability, and interactions with biological targets .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 3 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Reaction of the acid chloride with sodium hydroxide to form the corresponding carboxylic acid.", "Step 3: Conversion of the carboxylic acid to the corresponding diazonium salt using sodium nitrite and hydrochloric acid.", "Step 4: Reaction of the diazonium salt with copper sulfate and sodium acetate to form the corresponding aryl copper intermediate.", "Step 5: Reduction of the aryl copper intermediate using sodium borohydride to form the corresponding aryl alcohol.", "Step 6: Oxidation of the aryl alcohol to the corresponding aldehyde using hydrogen gas and palladium on carbon.", "Step 7: Conversion of the aldehyde to the desired impurity through a series of chemical reactions." ] } | |
Número CAS |
170170-50-0 |
Fórmula molecular |
C24H28FNO5 |
Peso molecular |
429.49 |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)



